2-[(4-nitrobenzyl)thio]-1H-benzimidazole

Catalog No.
S1697754
CAS No.
100541-50-2
M.F
C14H11N3O2S
M. Wt
285.32g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-nitrobenzyl)thio]-1H-benzimidazole

CAS Number

100541-50-2

Product Name

2-[(4-nitrobenzyl)thio]-1H-benzimidazole

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1H-benzimidazole

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32g/mol

InChI

InChI=1S/C14H11N3O2S/c18-17(19)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16)

InChI Key

GQKNIBASRJXHPJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-]
  • Availability

    The compound can be purchased from a few chemical suppliers, primarily as a research reference standard [, , ]. This suggests potential use in research projects, but the specific applications are not explicitly described.

  • Structural Features

    2-[(4-Nitrobenzyl)thio]-1H-benzimidazole combines a benzimidazole core structure with a nitrobenzyl substituent. Benzimidazoles are a class of heterocyclic aromatic compounds with various biological activities []. The nitro group can participate in various chemical reactions, while the benzyl group can influence the molecule's lipophilicity and potential for interaction with biological targets.

  • Future Research Potential

2-[(4-nitrobenzyl)thio]-1H-benzimidazole is a compound characterized by the presence of a benzimidazole ring substituted with a thioether group linked to a 4-nitrobenzyl moiety. Its molecular formula is C14H11N3O2SC_{14}H_{11}N_{3}O_{2}S, and it features notable structural elements that contribute to its biological activity and potential applications in medicinal chemistry.

There is no scientific research currently available on the mechanism of action of this compound.

Due to the lack of research, no specific information exists regarding the safety hazards associated with 2-[(4-Nitrobenzyl)thio]-1H-benzimidazole. However, considering the presence of the nitro group, general precautions for handling nitroaromatic compounds should be followed if encountered in a research setting [].

Typical of benzimidazole derivatives, including:

  • Nucleophilic Substitution: The sulfur atom in the thioether can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's biological properties.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions allow for the modification of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole to develop new derivatives with enhanced properties.

2-[(4-nitrobenzyl)thio]-1H-benzimidazole exhibits significant biological activities, including:

  • Antimicrobial Activity: Studies indicate that benzimidazole derivatives show effectiveness against various bacterial strains, including resistant forms such as methicillin-resistant Staphylococcus aureus .
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it relevant for therapeutic applications in inflammatory diseases .

The synthesis of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole typically involves:

  • Preparation of Benzimidazole: Starting from o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.
  • Thioether Formation: Reacting the synthesized benzimidazole with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the thioether linkage.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

The applications of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole include:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer agents.
  • Research Tool: Utilized in studies investigating the mechanisms of action of benzimidazole derivatives and their interactions with biological targets.
  • Chemical Probes: Employed in biochemical assays to explore cellular pathways influenced by benzimidazole compounds.

Interaction studies have shown that 2-[(4-nitrobenzyl)thio]-1H-benzimidazole interacts with various biological macromolecules, including:

  • Enzymes: It may inhibit specific enzymes involved in bacterial resistance mechanisms.
  • DNA/RNA: The compound can intercalate into nucleic acids, potentially disrupting replication and transcription processes in cancer cells .
  • Receptors: Binding studies suggest interactions with cellular receptors that mediate inflammatory responses.

These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 2-[(4-nitrobenzyl)thio]-1H-benzimidazole, including:

Compound NameStructural FeaturesUnique Aspects
2-(Benzylthio)-1H-benzimidazoleBenzyl group instead of nitrobenzylExhibits different biological activity profiles
4-Nitrobenzylthio-1H-benzimidazoleLacks the thioether linkagePrimarily studied for its antimicrobial properties
2-(Methylthio)-1H-benzimidazoleContains a methylthio groupKnown for its anticancer activity

These comparisons highlight how variations in substituents affect the biological activity and potential applications of benzimidazole derivatives. The unique combination of a nitro group and thioether linkage in 2-[(4-nitrobenzyl)thio]-1H-benzimidazole may confer distinct pharmacological properties that merit further investigation.

XLogP3

3.4

Dates

Modify: 2023-08-15

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